molecular formula Br- B1204438 Bromide ion CAS No. 24959-67-9

Bromide ion

Cat. No. B1204438
Key on ui cas rn: 24959-67-9
M. Wt: 79.9 g/mol
InChI Key: CPELXLSAUQHCOX-UHFFFAOYSA-M
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Patent
US05128114

Procedure details

The working solution for running the shaker tube experiments was made up according to the following procedure: First a one liter solution was made up in the following manner; 250 ml of high purity low conductivity (HPLC) water, 50 ml of 1N sulfuric acid, 100 ml of 0.05 phosphoric acid. One hundred milliliters of a sodium bromide solution was made up by adding 0.515 g NaBr to one liter of water. These were mixed together to give a final concentration of 0.025 M sulfuric acid, 0.005 M phosphoric acid and 50 ppm bromide. 20 g of this solution was weighed out and used as the working solution for the shaker tube experiments.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
0.05
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0.515 g
Type
reactant
Reaction Step Seven
Name
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[Br-:11].[Na+]>O>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[P:6](=[O:7])([OH:10])([OH:9])[OH:8].[Br-:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
0.05
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Step Seven
Name
Quantity
0.515 g
Type
reactant
Smiles
[Na+].[Br-]
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
These were mixed together

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
P(O)(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[Br-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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